molecular formula C19H22N2O B5098591 4-[(9-Ethylcarbazol-3-yl)methyl]morpholine

4-[(9-Ethylcarbazol-3-yl)methyl]morpholine

Cat. No.: B5098591
M. Wt: 294.4 g/mol
InChI Key: YWOGDWYFZJSAOB-UHFFFAOYSA-N
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Description

4-[(9-Ethylcarbazol-3-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 9-ethylcarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9-Ethylcarbazol-3-yl)methyl]morpholine typically involves the reaction of 9-ethylcarbazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of 9-ethylcarbazole. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(9-Ethylcarbazol-3-yl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(9-Ethylcarbazol-3-yl)methyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(9-Ethylcarbazol-3-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(9-Ethylcarbazol-3-yl)methyl]morpholine is unique due to the combination of the 9-ethylcarbazole and morpholine moieties, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-[(9-ethylcarbazol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-21-18-6-4-3-5-16(18)17-13-15(7-8-19(17)21)14-20-9-11-22-12-10-20/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOGDWYFZJSAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCOCC3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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